4-chloro-3-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one
Description
This compound (CAS 168464-14-0) is a Z-configuration oxindole derivative featuring a 5-methoxyindole substituent at the methylidene position of the indol-2-one core. Its molecular formula is C₁₈H₁₂ClN₂O₂, with a molecular weight of 332.76 g/mol. The Z-geometry and electron-donating methoxy group on the indole ring influence its electronic properties, solubility, and biological interactions. It is structurally classified as a 3-substituted methylidene oxindole, a scaffold known for diverse pharmacological activities, including antimicrobial and anticancer effects .
Properties
IUPAC Name |
(3Z)-4-chloro-3-[(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c1-23-11-5-6-15-12(8-11)10(9-20-15)7-13-17-14(19)3-2-4-16(17)21-18(13)22/h2-9,20H,1H3,(H,21,22)/b13-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUXXBUDHZACRU-QPEQYQDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C=C3C4=C(C=CC=C4Cl)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2/C=C\3/C4=C(C=CC=C4Cl)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxyindole and 4-chloroindole-2-one.
Condensation Reaction: The key step involves a condensation reaction between 5-methoxyindole and 4-chloroindole-2-one under acidic or basic conditions to form the desired product.
Reaction Conditions: Commonly used reagents include acids like hydrochloric acid or bases like sodium hydroxide. The reaction is often carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This involves:
Catalysts: Use of catalysts to enhance reaction rates.
Purification: Advanced purification techniques such as recrystallization or chromatography to obtain high-purity products.
Automation: Implementation of automated systems to control reaction parameters precisely, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Halogenation or nitration reactions can introduce new substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine gas or nitration using nitric acid.
Major Products
Oxidation Products: Indole oxides.
Reduction Products: Reduced indole derivatives.
Substitution Products: Halogenated or nitrated indoles.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a vital building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds that may exhibit interesting properties.
| Property | Description |
|---|---|
| Reactivity | Can participate in further chemical reactions to create derivatives. |
| Stability | Exhibits stability under various conditions, making it suitable for laboratory use. |
Biology
Biologically, 4-chloro-3-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one has shown promising antimicrobial and anticancer properties in preliminary studies. The compound's mechanism of action often involves binding to specific enzymes or receptors, influencing biological pathways.
| Biological Activity | Observed Effects |
|---|---|
| Antimicrobial | Effective against various bacterial strains. |
| Anticancer | Potential cytotoxic effects on cancer cell lines such as MCF-7. |
Case studies have indicated that the compound exhibits significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating its efficacy .
Medicine
In medical research, this compound is being investigated for its therapeutic potential, particularly in cancer treatment and infectious diseases. Its ability to interact with biological targets makes it a candidate for drug development.
| Therapeutic Area | Potential Applications |
|---|---|
| Cancer Treatment | Investigated as a lead compound for developing anticancer drugs. |
| Infectious Diseases | Potential use in developing new antimicrobial agents. |
Studies have shown that derivatives of this compound can inhibit cancer cell proliferation, with IC50 values indicating potent activity against breast cancer cell lines .
Industry
In industrial applications, this compound is utilized in the synthesis of dyes and pigments due to its stable chemical structure and reactivity.
| Industrial Use | Description |
|---|---|
| Dyes and Pigments | Used as an intermediate in the production of colorants. |
| Material Synthesis | Contributes to the formulation of various materials due to its chemical properties. |
Mechanism of Action
The mechanism of action of 4-chloro-3-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways depend on the specific application, but common targets include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cell surface receptors, triggering intracellular signaling cascades.
Comparison with Similar Compounds
Substituent Variations on the Indole Ring
- 3-[(4-Chlorophenyl)Methylidene]-1H-Indol-2-One (CAS 13587-02-4) Structure: Replaces the 5-methoxyindole group with a 4-chlorophenyl ring. Lacks the methoxy group’s hydrogen-bonding capacity, which may reduce target binding specificity .
- 5-Chloro-3-(Propan-2-ylidene)-2,3-Dihydro-1H-Indol-2-One (CAS 1225386-83-3) Structure: Substitutes the indolylmethylidene with an isopropylidene group. Properties: Simplified structure with reduced aromaticity, leading to lower molecular weight (C₁₁H₁₀ClNO, 207.66 g/mol). Likely altered pharmacokinetics due to increased hydrophobicity .
Modifications to the Heterocyclic Core
- (Z)-N-(5-((5-Methoxy-1H-Indol-3-yl)Methylene)-4-Oxo-2-Thioxothiazolidin-3-yl)Nicotinamide (Compound 5g) Structure: Replaces the oxindole with a thioxothiazolidinone ring and adds a nicotinamide moiety. Demonstrated low cytotoxicity (IC₅₀ > 100 µM) and selectivity against bacterial strains . Activity: MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .
- 5-[2-(5-Chloro-1H-Indol-3-yl)-2-Oxo-Ethylidene]-3-Phenyl-2-Thioxo-Thiazolidin-4-One (MVP-IND-90070) Structure: Combines a 5-chloroindole with a thiazolidinone-ethylidene chain. Properties: Increased electron-withdrawing effects from the thiazolidinone and chloro groups may enhance stability but reduce solubility. Molecular weight: 406.89 g/mol .
Physicochemical and Solid-State Comparisons
- Molecular Packing :
- The target compound’s Z-configuration and methoxy group promote planar molecular arrangements, as observed in XPac analyses of similar 3-substituted methylidene oxindoles. In contrast, analogs like (3Z)-3-(4-chlorobenzylidene)-1,3-dihydro-2H-indol-2-one exhibit tighter crystal packing due to halogen interactions .
- Solubility: The 5-methoxy group enhances water solubility compared to non-polar substituents (e.g., 4-chlorophenyl). Thioxothiazolidinone derivatives (e.g., compound 5g) show moderate solubility in polar solvents due to sulfur and amide groups .
Biological Activity
4-Chloro-3-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one, with the molecular formula and CAS number 882747-37-7, is an indole derivative that has garnered attention for its potential biological activities. This article synthesizes various research findings regarding its biological activity, including antimicrobial, anticancer, and cytotoxic properties.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, it was found to have notable inhibitory effects on both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that the compound is effective at concentrations lower than 20 µM for many tested strains .
Table 1: Antimicrobial Activity of the Compound
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | < 20 |
| Escherichia coli | < 20 |
| Pseudomonas aeruginosa | < 20 |
| Candida albicans | < 20 |
Anticancer Potential
The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly in breast cancer (MCF-7) and liver cancer (HepG2) cells. The mechanism of action appears to involve the activation of caspases, leading to programmed cell death. The cytotoxicity was assessed using IC50 values, revealing that the compound exhibits a selective toxicity profile favoring cancerous cells over normal cells .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HepG2 | 20 |
| Normal Cells | >40 |
Molecular docking studies suggest that the compound may interact with various biological targets, including DNA and specific enzymes involved in cancer progression. The binding affinity to these targets indicates potential pathways through which the compound exerts its biological effects .
Case Studies
In a recent study published in Nature Scientific Reports, researchers screened a library of indole derivatives, including our compound of interest, against Mycobacterium tuberculosis. The results highlighted that certain analogs exhibited potent activity with low cytotoxicity, suggesting a promising therapeutic index for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
